[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid: is an organic compound characterized by the presence of a cyclopropyl group, a benzyl group substituted with a methylsulfanyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Benzyl Group: The benzyl group with a methylsulfanyl substituent can be synthesized via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Coupling with Amino-Acetic Acid: The final step involves coupling the cyclopropyl and benzyl intermediates with amino-acetic acid, typically through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring or the benzyl group, leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or amino-acetic acid moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropyl ring-opened products, hydrogenated benzyl derivatives.
Substitution: Halogenated or substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and methylsulfanyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals. The compound’s structural features may impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl group may confer rigidity and stability, while the methylsulfanyl group can participate in redox reactions. The amino-acetic acid moiety may facilitate binding to enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-propionic acid
- [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-butyric acid
- [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-valeric acid
Uniqueness
Compared to similar compounds, [Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid stands out due to its specific combination of functional groups. The presence of the cyclopropyl group, methylsulfanyl group, and amino-acetic acid moiety imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[cyclopropyl-[(4-methylsulfanylphenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17-12-6-2-10(3-7-12)8-14(9-13(15)16)11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRASYPKIJOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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